Tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO2S. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a tert-butyl group, a methyl group, and a sulfanylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and thiol reagents. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Tert-butyl Group: Tert-butyl chloroformate is used to introduce the tert-butyl group onto the nitrogen atom of the pyrrolidine ring.
Addition of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced using thiol reagents under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylmethyl group may play a crucial role in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(sulfanylmethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-methylpyrrolidine-1-carboxylate
- Tert-butyl 2-(methylthio)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a methyl and a sulfanylmethyl group on the pyrrolidine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-8-5-6-12(9(8)7-15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZHLENJWGJYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CS)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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